molecular formula C27H19N3O3 B338861 N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide

N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide

Cat. No.: B338861
M. Wt: 433.5 g/mol
InChI Key: ZIRLGCLCEAEBTC-UHFFFAOYSA-N
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Description

N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with halogenated aromatic compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and bases like sodium hydroxide (NaOH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

Molecular Formula

C27H19N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide

InChI

InChI=1S/C27H19N3O3/c31-26(20-7-3-1-4-8-20)28-22-13-17-24(18-14-22)32-23-15-11-19(12-16-23)25-29-27(33-30-25)21-9-5-2-6-10-21/h1-18H,(H,28,31)

InChI Key

ZIRLGCLCEAEBTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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